Ethyl 4-bromo-2-isopropylbenzoate
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Overview
Description
Ethyl 4-bromo-2-isopropylbenzoate is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a bromine atom at the 4-position and an isopropyl group at the 2-position on the benzene ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-isopropylbenzoate can be synthesized through various organic reactions. One common method involves the esterification of 4-bromo-2-isopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-isopropylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-alkyl-2-isopropylbenzoates.
Reduction: Ethyl 4-bromo-2-isopropylbenzyl alcohol.
Oxidation: 4-bromo-2-isopropylbenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-isopropylbenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-isopropylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Ethyl 4-bromo-2-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 4-chloro-2-isopropylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 4-bromo-2-tert-butylbenzoate: Similar structure but with a tert-butyl group instead of an isopropyl group.
Properties
IUPAC Name |
ethyl 4-bromo-2-propan-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-12(14)10-6-5-9(13)7-11(10)8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSWUGPZDYOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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